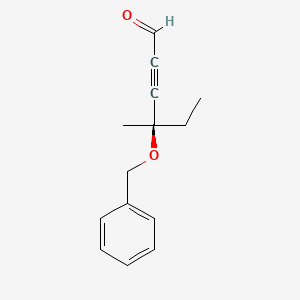
(4R)-4-(Benzyloxy)-4-methylhex-2-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-(Benzyloxy)-4-methylhex-2-ynal is an organic compound characterized by the presence of a benzyloxy group, a methyl group, and an alkyne functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(Benzyloxy)-4-methylhex-2-ynal typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-methylhex-2-yn-1-ol and benzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, followed by nucleophilic substitution with benzyl bromide to introduce the benzyloxy group.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(Benzyloxy)-4-methylhex-2-ynal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: Pd/C, LiAlH4, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4R)-4-(Benzyloxy)-4-methylhex-2-ynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R)-4-(Benzyloxy)-4-methylhex-2-ynal depends on the specific reactions it undergoes. Generally, the compound interacts with various molecular targets through its functional groups:
Alkyne Group: Participates in cycloaddition reactions and can act as a ligand in metal-catalyzed processes.
Benzyloxy Group: Can undergo nucleophilic substitution, affecting the reactivity and properties of the compound.
Methyl Group: Influences the steric and electronic environment, impacting the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-(Benzyloxy)-1-(methylsulfonyl)pyrrolidine-2-carboxylic acid
- Benzyl N-[(2S,3R,4R,5R,6R)-2-(benzyloxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate
Uniqueness
(4R)-4-(Benzyloxy)-4-methylhex-2-ynal is unique due to its combination of an alkyne group with a benzyloxy and methyl group, which imparts distinct reactivity and potential applications compared to other similar compounds. The presence of the alkyne group allows for unique cycloaddition reactions, while the benzyloxy group provides opportunities for further functionalization.
Properties
CAS No. |
919110-83-1 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
(4R)-4-methyl-4-phenylmethoxyhex-2-ynal |
InChI |
InChI=1S/C14H16O2/c1-3-14(2,10-7-11-15)16-12-13-8-5-4-6-9-13/h4-6,8-9,11H,3,12H2,1-2H3/t14-/m1/s1 |
InChI Key |
POQMJKZDRMPWPV-CQSZACIVSA-N |
Isomeric SMILES |
CC[C@](C)(C#CC=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)(C#CC=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane](/img/structure/B12624595.png)
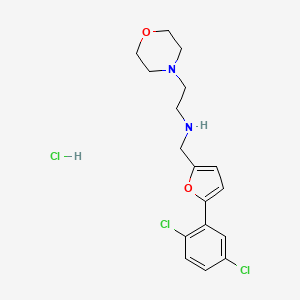
![4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol](/img/structure/B12624604.png)
![4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12624618.png)

![1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B12624631.png)
![N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12624634.png)
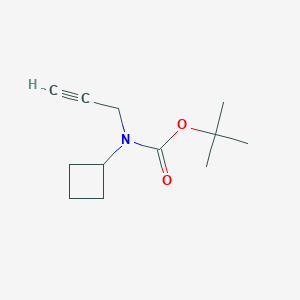
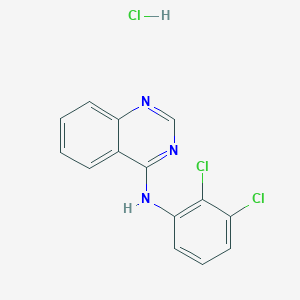

![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1-methyl-1H-indole](/img/structure/B12624654.png)
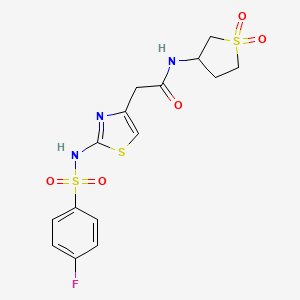

![3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B12624689.png)
